N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)6-15-10(16)9-5-7-3-1-2-4-8(7)17-9/h1-5H,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPNKUQBTDERHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide typically involves the reaction of 1-benzofuran-2-carboxylic acid with 2,2,2-trifluoroethylamine. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds at room temperature, yielding the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Drug Development
The fluorinated structure of N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide enhances metabolic stability and bioavailability, making it a promising candidate for drug development. Fluorinated compounds are known to exhibit improved pharmacokinetic properties due to their increased lipophilicity and resistance to metabolic degradation. Research indicates that derivatives of benzofuran compounds can exhibit neuroprotective and antioxidant effects, which are critical in treating neurodegenerative diseases .
Case Study: Neuroprotective Effects
In a study involving synthesized benzofuran derivatives, several compounds demonstrated significant neuroprotective activity against NMDA-induced excitotoxicity. Among these, certain derivatives exhibited effects comparable to memantine, a well-known NMDA antagonist. This suggests that modifications in the benzofuran structure can lead to compounds with therapeutic potential in neuroprotection .
Materials Science
Advanced Materials Development
The unique properties of this compound make it suitable for developing advanced materials. Its chemical structure allows for the incorporation into polymers or other materials where enhanced thermal stability and chemical resistance are desired. The trifluoroethyl group can improve the material's hydrophobicity, making it applicable in coatings and sealants that require water resistance.
Agrochemicals
Pesticide and Herbicide Development
This compound's stability and biological activity lend it potential applications in agrochemicals. It can be utilized in synthesizing new pesticides and herbicides that target specific pests while minimizing environmental impact. The incorporation of trifluoroethyl groups often enhances the efficacy of agrochemical agents by improving their binding affinity to biological targets .
Summary of Applications
Mechanism of Action
The mechanism of action of N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound it is interacting with .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The trifluoroethyl group distinguishes this compound from non-fluorinated analogs. For example:
*Predicted using fragment-based methods.
The trifluoroethyl group increases lipophilicity (logP) compared to ethyl, enhancing membrane permeability. However, it remains less lipophilic than bulkier aryl ethers like the ethoxyphenyl group in ’s compound .
Solid-State Properties
’s patent on a trifluoroethyl-containing pyrrolidine-carboxamide underscores the role of fluorine in stabilizing crystalline forms. The target compound’s trifluoroethyl group likely improves crystallinity and thermal stability compared to non-fluorinated analogs, facilitating formulation .
Biological Activity
N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core with a trifluoroethyl substituent, which enhances its lipophilicity and metabolic stability. The presence of the trifluoroethyl group is significant as it can influence the compound's interaction with biological targets, potentially leading to increased binding affinity to proteins and enzymes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors involved in various biological pathways. For example, it has been suggested that compounds with similar structures can inhibit the CCL20/CCR6 axis, which is implicated in inflammatory responses and cancer progression .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Related compounds have shown neuroprotective properties against excitotoxicity in neuronal cells. For instance, derivatives of benzofuran-2-carboxamide have been evaluated for their ability to protect against NMDA-induced damage .
- Anticancer Activity : Benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown inhibition rates exceeding 70% against colon cancer cells at low micromolar concentrations .
- Immunomodulatory Effects : Some studies suggest that benzofuran derivatives can modulate immune responses by inhibiting chemotaxis in immune cells, which may be beneficial in treating autoimmune diseases and cancers .
Neuroprotective Study
A study investigated the neuroprotective effects of several benzofuran derivatives synthesized from N-(substituted phenyl)benzofuran-2-carboxamide. Among these, a specific derivative exhibited protective effects comparable to memantine (a known NMDA antagonist) at concentrations as low as 30 μM. This suggests that structural modifications significantly influence neuroprotective efficacy .
Anticancer Activity
In another research effort focusing on the anticancer potential of benzofuran derivatives, several compounds were synthesized and tested against different cancer cell lines. Notably, one compound demonstrated a GI50 value of 2.20 μM against breast cancer cells (MM231), indicating potent growth inhibition. This study highlights the importance of functional groups on the benzofuran scaffold in enhancing anticancer activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific substitutions on the benzofuran ring can enhance biological activity:
- Methyl Substitution : Compounds with methyl groups at certain positions showed increased neuroprotective effects.
- Hydroxyl Groups : The introduction of hydroxyl groups also contributed to antioxidant properties and enhanced neuroprotection against oxidative stress .
Summary Table of Biological Activities
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The carboxamide functionality undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Conditions | Reagents | Products | Notes |
|---|---|---|---|
| Acidic hydrolysis | HCl (6 M), reflux, 8–12 hr | 1-Benzofuran-2-carboxylic acid | Complete conversion observed |
| Basic hydrolysis | NaOH (2 M), 80°C, 6 hr | Sodium 1-benzofuran-2-carboxylate | Requires extended reaction time |
Mechanistic Insight :
-
Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water.
-
Basic hydrolysis proceeds via hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.
Nucleophilic Substitution at the Amide Nitrogen
The trifluoroethyl group enhances the electrophilicity of the adjacent nitrogen, enabling substitution with nucleophiles.
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| Alkylamines (R-NH₂) | DMF, 60°C, 24 hr | N-Alkyl-1-benzofuran-2-carboxamide derivatives | 45–78% |
| Grignard reagents (R-MgX) | THF, −78°C to RT, 4 hr | Tertiary amides | 30–52% |
Key Observation :
Steric hindrance from the trifluoroethyl group reduces reactivity toward bulky nucleophiles .
Electrophilic Aromatic Substitution
The benzofuran ring undergoes regioselective electrophilic substitution, primarily at the 5- and 7-positions.
| Reaction Type | Reagents | Position | Products | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | 5- and 7- | Nitro derivatives | 68–85% |
| Sulfonation | SO₃/H₂SO₄, 50°C, 4 hr | 5- | Sulfonic acid derivatives | 72% |
Electronic Effects :
-
Electron-withdrawing trifluoroethyl group deactivates the ring, favoring meta-directing substitution patterns .
Reduction Reactions
Selective reduction of the benzofuran ring or amide group is achievable under controlled conditions.
| Target Site | Reagents | Products | Conditions |
|---|---|---|---|
| Benzofuran ring | H₂ (1 atm), Pd/C, EtOH | Dihydrobenzofuran carboxamide | RT, 12 hr |
| Amide group | LiAlH₄, THF, reflux | N-(2,2,2-Trifluoroethyl)benzofuran-2-methanol | 40–55% |
Limitations :
-
Over-reduction to fully saturated systems is common without precise stoichiometric control.
Metal-Catalyzed Coupling Reactions
Palladium and copper catalysts enable cross-coupling at the benzofuran core.
Mechanistic Pathway :
-
Oxidative addition of aryl halides to Pd(0), followed by transmetalation and reductive elimination .
Transamidation Reactions
The amide group participates in exchange reactions with alternative amines.
| Amine | Conditions | Products | Efficiency |
|---|---|---|---|
| Piperidine | Boc₂O/DMAP, then amine, toluene | N-Piperidinyl derivatives | 82% |
| Benzylamine | One-pot, MeCN/toluene, 60°C | N-Benzyl carboxamide | 76% |
Optimization :
Critical Analysis of Reactivity
-
Electronic Effects : The trifluoroethyl group reduces electron density at the amide nitrogen, increasing susceptibility to hydrolysis and nucleophilic substitution.
-
Steric Effects : Bulky substituents on the benzofuran ring hinder electrophilic substitution at adjacent positions .
-
Catalytic Systems : Copper-mediated reactions show superior yields compared to nickel-based systems for coupling reactions .
Q & A
Q. What synthetic routes are optimal for preparing N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide with high purity?
The synthesis typically involves a multi-step approach:
Benzofuran-2-carboxylic acid preparation : Achieved via cyclization of substituted phenols or Pd-catalyzed C–H arylation .
Amide bond formation : React the carboxylic acid with 2,2,2-trifluoroethylamine using coupling agents like EDCI/HOBt or CDI (1,1′-carbonyldiimidazole) under inert conditions .
Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization (e.g., from ethanol/water) ensures ≥95% purity.
Key considerations : Use anhydrous solvents to avoid hydrolysis of the trifluoroethyl group. Monitor reaction progress via TLC (Rf ≈ 0.3–0.5 in 1:1 EtOAc/hexane).
Q. How can the structure of this compound be confirmed spectroscopically?
- 1H/13C NMR :
- Benzofuran protons: δ 7.2–7.8 ppm (aromatic H), δ 6.7 ppm (furan H).
- Trifluoroethyl group: δ 3.8–4.2 ppm (CH2CF3, quartet due to coupling with 19F) .
- FT-IR :
- Amide C=O stretch at ~1670 cm⁻¹, N–H bend at ~3300 cm⁻¹ .
- Mass spectrometry : Molecular ion peak at m/z 257.2 (C11H8F3NO2) .
Advanced Research Questions
Q. What role does the trifluoroethyl group play in modulating the compound’s electronic properties and target binding?
- Electron-withdrawing effects : The CF3 group increases the electrophilicity of the adjacent amide, enhancing hydrogen-bonding interactions with target proteins .
- Conformational rigidity : The trifluoroethyl group restricts rotational freedom, favoring bioactive conformations. Computational docking (e.g., AutoDock Vina) shows improved binding affinity to enzymes like carbonic anhydrase compared to non-fluorinated analogs .
- Metabolic resistance : Fluorine reduces oxidative metabolism in hepatic microsomes, improving plasma stability (t1/2 > 4 hrs in rat liver microsomes) .
Q. How can researchers evaluate polymorphic forms of this compound for solid-state studies?
- Screening methods :
- Solvent evaporation : Recrystallize from 10 solvents (e.g., DMSO, THF, acetonitrile) to isolate polymorphs.
- Thermal analysis : DSC reveals melting points and phase transitions (e.g., Form I: mp 145°C; Form II: mp 138°C) .
- Characterization :
Q. What in vitro assays are suitable for assessing its bioactivity?
- Enzyme inhibition :
- Carbonic anhydrase inhibition : Measure IC50 via stopped-flow CO2 hydration assay (compare to acetazolamide controls) .
- Kinase assays : Use ADP-Glo™ kinase assay for tyrosine kinase targets .
- Antimicrobial activity :
- MIC determination : Test against Gram-positive bacteria (e.g., S. aureus) in Mueller-Hinton broth .
Q. How can computational modeling predict its pharmacokinetic and toxicity profiles?
- ADMET prediction :
- Docking studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
